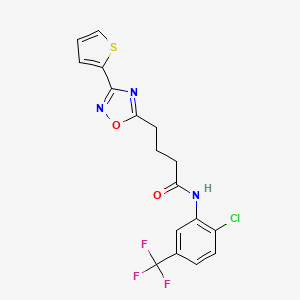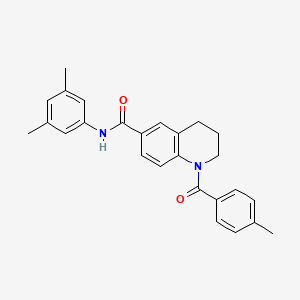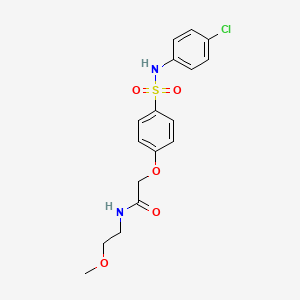
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide, commonly known as C646, is a small molecule inhibitor that has been extensively studied in the field of cancer research. C646 is a potent inhibitor of histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF) and has been shown to have anticancer properties.
Mechanism of Action
C646 is a potent inhibitor of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide PCAF and p300/CBP-associated factor (PCAF). These enzymes are involved in histone acetylation, which is a process that regulates gene expression. By inhibiting PCAF and p300/CBP-associated factor (PCAF), C646 prevents histone acetylation, which leads to changes in gene expression. This ultimately leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
C646 has been shown to have various biochemical and physiological effects. In addition to inhibiting cancer cell growth and inducing apoptosis, C646 has been shown to inhibit angiogenesis (the formation of new blood vessels) and to inhibit the expression of various oncogenes (genes that promote cancer growth). C646 has also been shown to induce cell cycle arrest in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using C646 in lab experiments is its potency. C646 is a highly potent inhibitor of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide PCAF and p300/CBP-associated factor (PCAF). Additionally, C646 has been extensively studied in the field of cancer research, and its mechanism of action is well understood. However, one limitation of using C646 in lab experiments is its specificity. C646 inhibits both PCAF and p300/CBP-associated factor (PCAF), which may lead to off-target effects.
Future Directions
There are several future directions for the study of C646. One direction is the development of more specific inhibitors of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide PCAF and p300/CBP-associated factor (PCAF). This would allow for the inhibition of specific pathways without affecting other pathways. Another direction is the study of the combination of C646 with other anticancer drugs. This could lead to synergistic effects and improved cancer treatment. Additionally, the study of the effects of C646 on other diseases, such as neurodegenerative diseases, could be explored.
Synthesis Methods
The synthesis of C646 involves a series of chemical reactions. The starting material is 4-chloroaniline, which is reacted with chlorosulfonic acid to form 4-chlorobenzenesulfonic acid. This is then reacted with 4-aminophenol to form 4-(N-(4-chlorophenyl)sulfamoyl)phenol. The final step involves the reaction of 4-(N-(4-chlorophenyl)sulfamoyl)phenol with 2-(2-methoxyethoxy)acetyl chloride to form C646.
Scientific Research Applications
C646 has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. C646 has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, C646 has been shown to inhibit cancer cell migration and invasion.
properties
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-24-11-10-19-17(21)12-25-15-6-8-16(9-7-15)26(22,23)20-14-4-2-13(18)3-5-14/h2-9,20H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVXLXUZKLMTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(2-methoxyethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

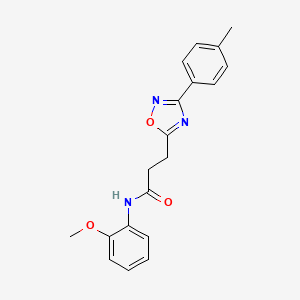
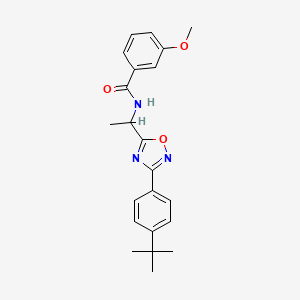


![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7712390.png)



![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide](/img/structure/B7712421.png)
